2,4-Dichlorophenyl azepane-1-sulfonate
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Overview
Description
2,4-Dichlorophenyl azepane-1-sulfonate is a chemical compound known for its unique structure and properties It consists of a 2,4-dichlorophenyl group attached to an azepane ring, which is further connected to a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl azepane-1-sulfonate typically involves the reaction of 2,4-dichlorophenyl azepane with a sulfonating agent. One common method is the reaction of 2,4-dichlorophenyl azepane with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl azepane-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2,4-Dichlorophenyl azepane-1-sulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl azepane-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azepane ring provides structural rigidity, allowing the compound to fit into specific binding sites. The 2,4-dichlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl azepane-1-carboxylate
- 2,4-Dichlorophenyl azepane-1-phosphate
- 2,4-Dichlorophenyl azepane-1-sulfate
Uniqueness
2,4-Dichlorophenyl azepane-1-sulfonate is unique due to its sulfonate group, which imparts specific chemical properties such as increased solubility in water and the ability to participate in a wide range of chemical reactions. Compared to its carboxylate, phosphate, and sulfate analogs, the sulfonate group provides distinct reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
61580-59-4 |
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Molecular Formula |
C12H15Cl2NO3S |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) azepane-1-sulfonate |
InChI |
InChI=1S/C12H15Cl2NO3S/c13-10-5-6-12(11(14)9-10)18-19(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
InChI Key |
CQQFARRRFADEMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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